molecular formula C10H18O2 B11936826 2-(Hydroxymethyl)-6,6-dimethylbicyclo[3.1.1]heptan-2-ol CAS No. 2005-76-7

2-(Hydroxymethyl)-6,6-dimethylbicyclo[3.1.1]heptan-2-ol

Cat. No.: B11936826
CAS No.: 2005-76-7
M. Wt: 170.25 g/mol
InChI Key: VXXAKGMRLUXFQH-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-6,6-dimethylbicyclo[3.1.1]heptan-2-ol is a bicyclic alcohol compound with the molecular formula C10H18O2. This compound is characterized by its unique bicyclo[3.1.1]heptane structure, which includes a hydroxymethyl group and two methyl groups attached to the bicyclic framework. This structure imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-6,6-dimethylbicyclo[3.1.1]heptan-2-ol typically involves the following steps:

    Starting Material: The synthesis often begins with pinene, a naturally occurring monoterpene.

    Oxidation: Pinene is oxidized to form pinene oxide.

    Hydrolysis: The pinene oxide undergoes hydrolysis to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-6,6-dimethylbicyclo[3.1.1]heptan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of 2-(Carboxymethyl)-6,6-dimethylbicyclo[3.1.1]heptane.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of halogenated derivatives and other substituted compounds.

Scientific Research Applications

2-(Hydroxymethyl)-6,6-dimethylbicyclo[3.1.1]heptan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-6,6-dimethylbicyclo[3.1.1]heptan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound’s bicyclic structure may also play a role in its binding affinity and specificity towards certain enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    2,6,6-Trimethylbicyclo[3.1.1]heptan-3-ol: Similar bicyclic structure but with different functional groups.

    Pinene: A precursor in the synthesis of 2-(Hydroxymethyl)-6,6-dimethylbicyclo[3.1.1]heptan-2-ol.

    Camphor: Another bicyclic compound with distinct chemical properties.

Uniqueness

This compound is unique due to its specific functional groups and bicyclic structure, which impart distinct reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

CAS No.

2005-76-7

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

2-(hydroxymethyl)-6,6-dimethylbicyclo[3.1.1]heptan-2-ol

InChI

InChI=1S/C10H18O2/c1-9(2)7-3-4-10(12,6-11)8(9)5-7/h7-8,11-12H,3-6H2,1-2H3

InChI Key

VXXAKGMRLUXFQH-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC(C1C2)(CO)O)C

Origin of Product

United States

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